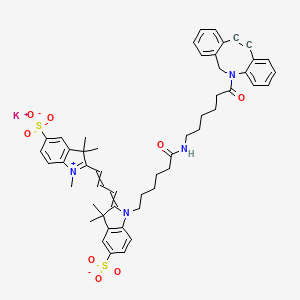
Sulfo-Cyanine3 DBCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfo-Cyanine3 DBCO is a water-soluble fluorescent dye that features a cycloalkyne group, specifically dibenzocyclooctyne. This compound is primarily used in copper-free click chemistry, which is a biocompatible method for labeling biomolecules. The dye exhibits high reactivity towards azides, making it a valuable tool in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine3 DBCO involves the attachment of the dibenzocyclooctyne group to the Cyanine3 fluorophore. The process typically includes the following steps:
Preparation of DBCO NHS Ester: Dibenzocyclooctyne is reacted with N-hydroxysuccinimide (NHS) to form DBCO NHS ester.
Conjugation to Cyanine3: The DBCO NHS ester is then conjugated to the Cyanine3 fluorophore under mild conditions, usually in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of DBCO NHS Ester: Large quantities of dibenzocyclooctyne are reacted with NHS.
Conjugation in Large Reactors: The DBCO NHS ester is conjugated to Cyanine3 in industrial reactors, ensuring high yield and purity.
化学反応の分析
Types of Reactions
Sulfo-Cyanine3 DBCO primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
Reagents: Azides, DBCO NHS ester, bases like sodium bicarbonate.
Conditions: Mild conditions, typically at room temperature, in aqueous or organic solvents like DMSO or DMF.
Major Products
The major product of the SPAAC reaction involving this compound is a stable triazole, formed by the reaction between the cycloalkyne group and an azide .
科学的研究の応用
Sulfo-Cyanine3 DBCO Applications in Scientific Research
This compound (Dibenzocyclooctyne) is a water-soluble, pH-insensitive, orange-red fluorescent dye widely employed in bioconjugation, imaging, and labeling applications . It is a derivative of the Cyanine3 fluorophore and is particularly useful in copper-free click chemistry reactions . The enhanced hydrophilicity of this compound, due to its sulfonate groups, ensures efficient performance in aqueous environments, making it suitable for labeling proteins, nucleic acids, and other biomolecules in biological and biomedical research .
Key Properties
- Fluorescence: Bright, efficient fluorescence with a high quantum yield .
- Water Solubility: Enhanced solubility in aqueous solutions due to sulfonate groups .
- pH Insensitivity: Stable fluorescence between pH 4 and pH 10 .
- Reactivity: Contains a DBCO group, which reacts with azides via copper-free click chemistry .
Applications
This compound is utilized in various scientific research applications because of its unique properties. These applications include fluorescence microscopy, flow cytometry, bioconjugation, and molecular probes .
Fluorescence Microscopy
This compound is ideal for clear imaging of cellular structures and processes . Its bright fluorescence and water solubility allow for high-contrast imaging in complex biological systems.
Flow Cytometry
This dye provides distinct signals for precise cell sorting and analysis in flow cytometry . The strong signal ensures accurate detection and quantification of labeled cells.
Bioconjugation
This compound efficiently labels proteins, antibodies, and nucleic acids for various assays . The copper-free click chemistry enables specific and efficient conjugation without the need for metal catalysts.
Molecular Probes
It is effective for studying biomolecular interactions in bioanalytical assays . Researchers use it to track and analyze molecular interactions within biological samples.
Copper-Free Click Chemistry
This compound reacts with azides via a copper-free click chemistry reaction to form a stable triazole . This reaction does not require a copper catalyst or elevated temperatures, making it ideal for applications where the presence of copper is a concern .
Sulfo-Cy3 DBCO is an ideal alternative to copper-requiring fluorescent alkynes in applications where the presence of copper is a concern .
Spectral Properties
Sulfo-Cyanine3 exhibits the following spectral properties :
Its excitation peak is ideally suited for the 532 nm or 555 nm laser lines, and its absorption and emission spectra are almost identical to those of Alexa Fluor® 555, CF® 555 Dye, or any other Cyanine3-based fluorescent dyes .
Surface Functionalization of Extracellular Vesicle Nanoparticles
In a study on surface functionalization of extracellular vesicle nanoparticles, azido-Sulfo Cyanine 3 (Cy3) was reacted with modified CTX (mCTX) containing DBCO groups to estimate the DBCO conjugation yield .
Non-Specific Protein Labeling
Research indicates that this compound can exhibit weak non-specific protein labeling in samples without azide groups . However, pre-incubation with azidobutyric acid NHS ester significantly enhances the fluorescent intensity due to a specific spAAC reaction .
Usage as a Fluorescent Dye
Sulfo-Cyanine3 is a fluorescent dye commonly used in biological research applications, particularly in molecular imaging and cellular labeling .
Data Table
| Property | Value |
|---|---|
| Absorption Maximum | ~554 nm |
| Emission Maximum | ~568 nm |
| Stokes Shift | ~14 nm |
| pH Sensitivity | Insensitive (pH 4 to 10) |
| Water Solubility | High |
| Copper-Free Click Chemistry | Yes |
作用機序
The mechanism of action of Sulfo-Cyanine3 DBCO involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The cycloalkyne group of DBCO reacts with azides to form stable triazoles. This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules. The Cyanine3 fluorophore provides fluorescence, enabling visualization and tracking of the labeled molecules .
類似化合物との比較
Similar Compounds
Sulfo-Cyanine5 DBCO: Another water-soluble fluorescent dye with similar applications but different spectral properties.
Sulfo-Cyanine7 DBCO: A near-infrared dye used for deeper tissue imaging.
DBCO-PEG4-NHS Ester: A derivative used for conjugation to various biomolecules
Uniqueness
Sulfo-Cyanine3 DBCO is unique due to its specific excitation and emission wavelengths (555 nm and 570 nm, respectively), making it suitable for a wide range of standard fluorescent instrumentation. Its high water solubility and stability further enhance its applicability in biological systems .
特性
分子式 |
C51H55KN4O8S2 |
|---|---|
分子量 |
955.2 g/mol |
IUPAC名 |
potassium;1-[6-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C51H56N4O8S2.K/c1-50(2)41-33-39(64(58,59)60)27-29-44(41)53(5)46(50)21-16-22-47-51(3,4)42-34-40(65(61,62)63)28-30-45(42)54(47)32-15-7-8-23-48(56)52-31-14-6-9-24-49(57)55-35-38-19-11-10-17-36(38)25-26-37-18-12-13-20-43(37)55;/h10-13,16-22,27-30,33-34H,6-9,14-15,23-24,31-32,35H2,1-5H3,(H2-,52,56,58,59,60,61,62,63);/q;+1/p-1 |
InChIキー |
RVXZNWAROQXSQM-UHFFFAOYSA-M |
正規SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















